REACTION_CXSMILES
|
[N:1]1[C:6]2[NH:7][CH:8]=[CH:9][C:5]=2[C:4](O)=[N:3][CH:2]=1.P(Cl)(Cl)([Cl:13])=O.Cl.[OH-].[Na+].C(=O)([O-])[O-].[K+].[K+]>>[Cl:13][C:4]1[C:5]2[CH:9]=[CH:8][NH:7][C:6]=2[N:1]=[CH:2][N:3]=1 |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
306 g
|
Type
|
reactant
|
Smiles
|
N1=CN=C(C2=C1NC=C2)O
|
Name
|
|
Quantity
|
1050 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
this suspension was slowly heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
WAIT
|
Details
|
was continued for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
it was poured onto ice (5 Kg)
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
Ice was added
|
Type
|
CUSTOM
|
Details
|
the temperature below 20° C
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven (30° C.)
|
Type
|
STIRRING
|
Details
|
stirred at 50° C. for 1.5 hrs
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
This solution was treated with charcoal
|
Type
|
STIRRING
|
Details
|
stirred at 50° C. for an additional 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
filtered hot through celite
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated to 900 ml
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with small volume of cold ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven (40° C.)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 227 g | |
YIELD: PERCENTYIELD | 67.8% | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |